

# An In-depth Technical Guide on the Thermochemical Data for Hexyl Crotonate

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## Compound of Interest

Compound Name: *Hexyl crotonate*

Cat. No.: *B1328794*

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## Introduction

**Hexyl crotonate** ( $C_{10}H_{18}O_2$ ) is an organic ester recognized for its characteristic fruity aroma, finding applications in the flavor and fragrance industry. Beyond its sensory properties, understanding its thermochemical characteristics is essential for process design, safety assessments, and exploring its potential in various chemical syntheses, including polymer chemistry where it can act as a latent crosslinker. This guide provides a summary of available estimated thermochemical data for **hexyl crotonate**, detailed experimental protocols for the determination of such data, and a visualization of its synthesis pathway.

## Data Presentation: Estimated Thermochemical Properties

Direct experimental thermochemical data for **hexyl crotonate** is not readily available in the current body of public literature. However, reliable estimations can be made using group contribution methods, such as the Joback method.<sup>[1][2][3][4]</sup> These methods predict thermodynamic properties based on the molecular structure of the compound. The following table summarizes the estimated thermochemical and physical properties for **hexyl crotonate**.

Property	Estimated Value	Unit	Method
Thermochemical Properties			
Standard Enthalpy of Formation (Gas, 298.15 K)	-407.74	kJ/mol	Joback
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)	-120.51	kJ/mol	Joback
Enthalpy of Vaporization (at Normal Boiling Point)	49.27	kJ/mol	Joback
Enthalpy of Fusion	25.92	kJ/mol	Joback
Physical Properties			
Molecular Weight	170.25	g/mol	-
Normal Boiling Point	531.41 (258.26 °C)	K	Joback
Critical Temperature	712.45	K	Joback
Critical Pressure	2121.68	kPa	Joback
Critical Volume	645.0	cm <sup>3</sup> /mol	Joback

Note: The values presented are estimations and should be used with an understanding of the inherent limitations of the prediction method. For applications requiring high precision, experimental verification is recommended.

## Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric measurements. Below are detailed, generalized protocols for determining the key thermochemical properties of a liquid ester like **hexyl crotonate**.

### 1. Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion.

Objective: To measure the heat of combustion of **hexyl crotonate** at constant volume.

Apparatus:

- Isoperibol Bomb Calorimeter
- Oxygen Cylinder with pressure regulator
- Crucible (platinum or stainless steel)
- Ignition wire (e.g., nichrome or platinum)
- Pellet press (for solid samples, not required for liquid **hexyl crotonate**)
- High-precision balance (readable to  $\pm 0.1$  mg)
- Thermometer with high resolution (e.g., Beckmann thermometer or digital equivalent)
- Deionized water

Procedure:

- Calibration of the Calorimeter:
  1. Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid).
  2. Place the standard in the crucible.
  3. Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample.[\[5\]](#)[\[6\]](#)
  4. Carefully place the bomb head into the bomb cylinder and seal it.
  5. Purge the bomb with oxygen to remove atmospheric nitrogen, then fill it with pure oxygen to a pressure of approximately 30 atm.[\[6\]](#)[\[7\]](#)

6. Place the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of deionized water.<sup>[5][7]</sup>
  7. Submerge the bucket in the calorimeter's insulating jacket, attach the ignition leads, and start the stirrer.
  8. Allow the system to reach thermal equilibrium and record the initial temperature for several minutes to establish a baseline.
  9. Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.
  10. Continue recording the temperature for a period to determine the rate of heat loss to the surroundings.
  11. After the experiment, depressurize the bomb, clean it, and weigh the remaining piece of ignition wire.
  12. Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard.
- Combustion of **Hexyl Crotonate**:
    1. Accurately weigh a sample of liquid **hexyl crotonate** (approximately 0.8-1.0 g) in the crucible.
    2. Follow the same procedure as for the calibration (steps 1.3 to 1.11).
    3. Calculate the heat released during the combustion of **hexyl crotonate**, making corrections for the heat of combustion of the ignition wire.
    4. From the heat of combustion at constant volume ( $\Delta U$ ), calculate the enthalpy of combustion at constant pressure ( $\Delta H$ ) and subsequently the standard enthalpy of formation ( $\Delta_f H^\circ$ ).
2. Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of **hexyl crotonate** as a function of temperature.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)
- A reference material with a well-known heat capacity (e.g., sapphire)
- High-precision balance

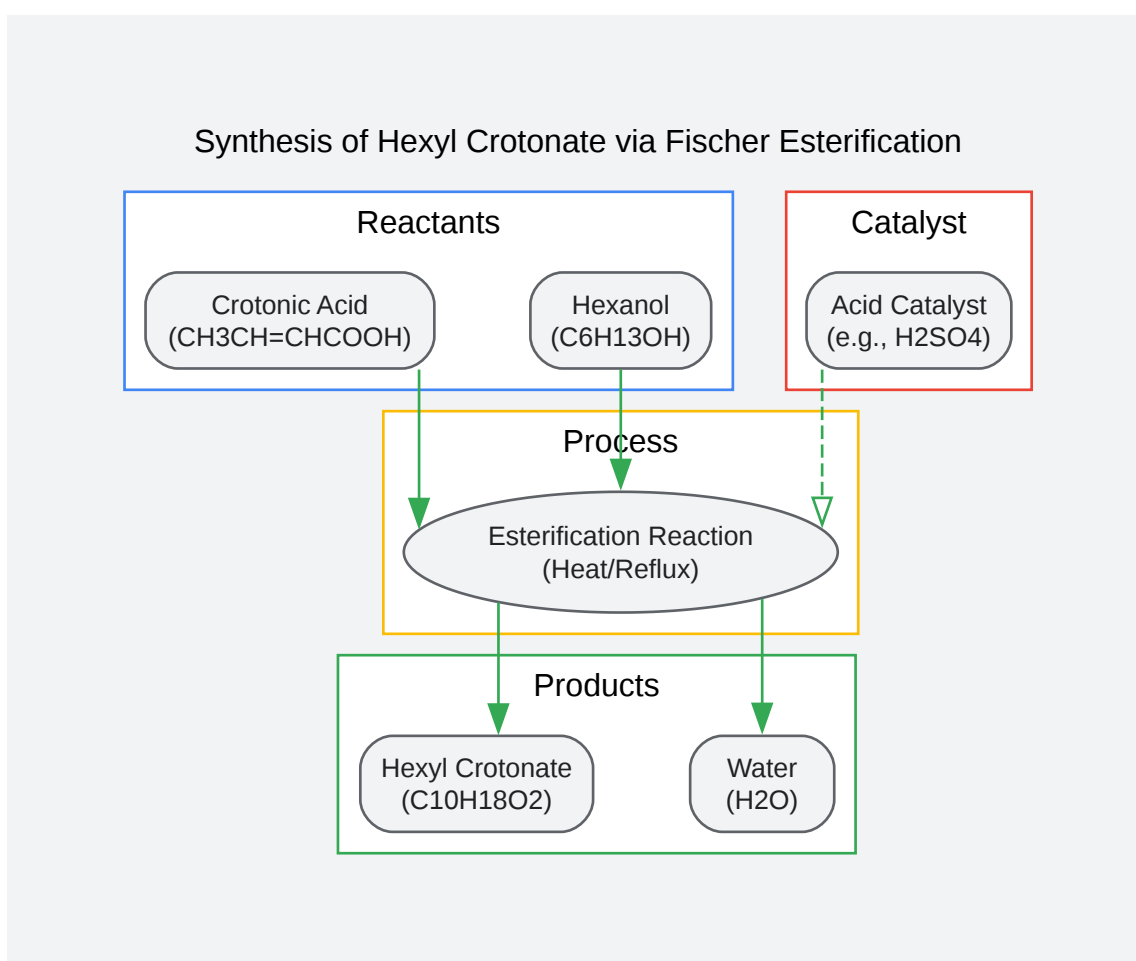
Procedure:

- Baseline Calibration:
  1. Place an empty, hermetically sealed sample pan in the sample position and another empty pan in the reference position.
  2. Heat the DSC cell at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range (e.g., -50 °C to 200 °C for **hexyl crotonate**).<sup>[8][9]</sup> This provides the baseline heat flow difference between the two empty pans.
- Sapphire Calibration:
  1. Place a precisely weighed sapphire standard in the sample pan.
  2. Run the same temperature program as the baseline measurement. The resulting curve represents the heat flow required to heat the sapphire.
- Sample Measurement:
  1. Accurately weigh a sample of **hexyl crotonate** into a hermetically sealed pan.
  2. Run the same temperature program as the baseline and sapphire measurements.

3. The specific heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at that temperature, after subtracting the baseline.[8] The calculation is typically performed by the instrument's software.

## Mandatory Visualization

The most common method for synthesizing **hexyl crotonate** is through the Fischer esterification of crotonic acid with hexanol, typically in the presence of an acid catalyst.[10]



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Caption: Fischer esterification of crotonic acid and hexanol to produce **hexyl crotonate**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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